![molecular formula C19H19FN8O5 B12295488 N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)

N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Fluoroaminopterina es un antagonista del ácido fólico novedoso y potente. Se utiliza principalmente en investigación científica y es conocido por su capacidad para inhibir la enzima dihidrofolato reductasa, que es crucial para la síntesis de ADN.

Métodos De Preparación

La síntesis de 3’-Fluoroaminopterina implica varios pasos, típicamente comenzando con la fluoración de aminopterina. Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para garantizar la colocación correcta del átomo de flúor. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

3’-Fluoroaminopterina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede alterar los grupos funcionales unidos a la estructura central.

Reducción: Esta reacción puede modificar el estado de oxidación del compuesto.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y otros nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados

Aplicaciones Científicas De Investigación

3’-Fluoroaminopterina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas para estudiar sus propiedades y reactividad.

Biología: Se emplea en estudios que involucran la inhibición enzimática y las vías metabólicas.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en la investigación del cáncer debido a su capacidad para inhibir la síntesis de ADN.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y otros productos químicos .

Mecanismo De Acción

El principal mecanismo de acción de 3’-Fluoroaminopterina implica la inhibición de la dihidrofolato reductasa. Al unirse a esta enzima, el compuesto evita la formación de tetrahidrofolato, que es esencial para la síntesis de purinas y pirimidinas. Esta inhibición conduce a una reducción en la síntesis de ADN, ARN y proteínas, afectando en última instancia la proliferación y supervivencia celular .

Comparación Con Compuestos Similares

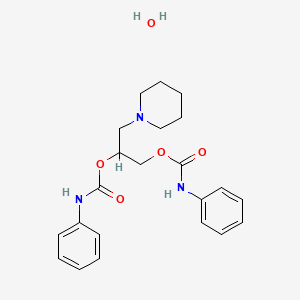

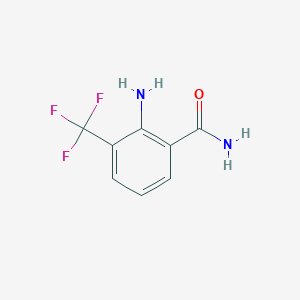

3’-Fluoroaminopterina es única en comparación con otros antagonistas del ácido fólico debido a su átomo de flúor, que mejora su afinidad de unión y potencia. Los compuestos similares incluyen:

Aminopterina: Un antagonista del ácido fólico anterior con efectos inhibitorios similares pero sin el átomo de flúor.

Metotrexato: Otro antagonista del ácido fólico utilizado en la terapia contra el cáncer, conocido por su menor toxicidad en comparación con la aminopterina

Propiedades

Fórmula molecular |

C19H19FN8O5 |

|---|---|

Peso molecular |

458.4 g/mol |

Nombre IUPAC |

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28) |

Clave InChI |

SGJMILOGOMOIPG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)

![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)

![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)

![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)